molecular formula C9H14ClN3OS B6268155 (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride CAS No. 1909286-58-3

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

Cat. No.: B6268155
CAS No.: 1909286-58-3
M. Wt: 247.7
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Description

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a thiazole moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the thiazole derivative with 2-methylpiperazine. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate nucleophilic substitution.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used for alkylation or acylation reactions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest, as these interactions can lead to the discovery of new biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as infections or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme’s activity by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperidine hydrochloride: Similar structure but with a piperidine ring instead of piperazine.

    (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)morpholine hydrochloride: Contains a morpholine ring instead of piperazine.

    (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine hydrochloride: Features a pyrrolidine ring in place of piperazine.

Uniqueness

What sets (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride apart is its specific combination of the thiazole and piperazine rings, which imparts unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are distinct from its analogs.

Properties

CAS No.

1909286-58-3

Molecular Formula

C9H14ClN3OS

Molecular Weight

247.7

Purity

70

Origin of Product

United States

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